molecular formula C9H8N2OS B2980593 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 339278-32-9

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2980593
CAS No.: 339278-32-9
M. Wt: 192.24
InChI Key: YOJREVNOTVRLTJ-FBSVACHXSA-N
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Description

The compound “(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile” is a nitrile-containing ene-nitrile derivative characterized by a thiophene ring and a methoxyimino functional group. Its Z,E-configuration at the double bonds suggests geometric rigidity, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-11-7-8(6-10)5-9-3-2-4-13-9/h2-5,7H,1H3/b8-5+,11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJREVNOTVRLTJ-FBSVACHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enenitrile, with the chemical formula C9_9H8_8N2_2OS and a molecular weight of 192.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a methoxyimino group and a thiophene moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

 2Z 2 1E methoxyimino methyl 3 thiophen 2 yl prop 2 enenitrile\text{ 2Z 2 1E methoxyimino methyl 3 thiophen 2 yl prop 2 enenitrile}

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene ring is particularly significant as it has been associated with enhanced antibacterial effects against various pathogens.

Case Study:
In a study examining derivatives of thiophene-based compounds, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been explored. The methoxyimino group may play a role in modulating cellular pathways that lead to cancer cell death.

Research Findings:
A study on similar methoxyimino derivatives revealed that they could inhibit cancer cell proliferation by disrupting the cell cycle and promoting apoptosis through caspase activation .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via caspase activation
Thiophene Derivative ALung CancerCell cycle arrest at G1 phase
Methoxyimino Compound BColon CancerInhibition of proliferation through signaling pathways

3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in relation to enzymes involved in metabolic pathways.

Mechanism:
Inhibition studies suggest that this compound can bind to active sites of specific enzymes, thereby altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., chloro in CAS 339011-91-5): Increase electrophilicity, favoring reactivity in cross-coupling reactions .
  • Thiophene vs. Phenyl/Naphthyl : The sulfur atom in thiophene contributes to π-electron delocalization, offering superior charge transport properties compared to purely hydrocarbon-based analogs .

Crystallographic and Geometric Analysis

  • (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile ():

    • Crystal System : Orthorhombic (Pca2₁).
    • Dihedral Angle : 60.30° between naphthalene and benzene rings, reducing steric strain but limiting planar conjugation .
    • Packing : Stabilized by weak C–H⋯π interactions, typical of aromatic nitriles .
  • Hypothesized Thiophene Analog : The thiophene ring’s smaller size and sulfur’s electronegativity may alter dihedral angles and packing efficiency compared to bulkier naphthyl substituents.

Stability and Handling

  • Thiophene Derivative : Likely sensitive to light/air due to unsaturated bonds; storage under inert gas recommended.

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